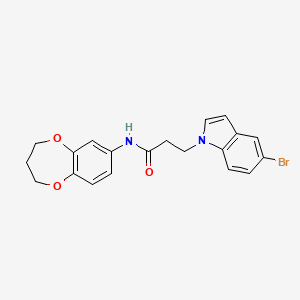![molecular formula C11H11FN2O4 B12173164 Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester CAS No. 327093-00-5](/img/structure/B12173164.png)
Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester is a chemical compound with a complex structure that includes a fluorophenyl group and a hydrazinylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester typically involves the reaction of dimethyl malonate with 3-fluorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often incorporating advanced purification techniques such as chromatography and crystallization to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions
Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
科学研究应用
Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Propanedioic acid, 2-[2-(3-fluorophenyl)hydrazinylidene]-, 1,3-dimethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Propanedioic acid, dimethyl ester:
Propanedioic acid, 2-(3-fluorophenyl)-, 1,3-diethyl ester: Similar in structure but with ethyl ester groups instead of methyl ester groups.
属性
CAS 编号 |
327093-00-5 |
|---|---|
分子式 |
C11H11FN2O4 |
分子量 |
254.21 g/mol |
IUPAC 名称 |
dimethyl 2-[(3-fluorophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C11H11FN2O4/c1-17-10(15)9(11(16)18-2)14-13-8-5-3-4-7(12)6-8/h3-6,13H,1-2H3 |
InChI 键 |
GHJIYAMXFFUKDZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=NNC1=CC(=CC=C1)F)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid](/img/structure/B12173083.png)
![3-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-6-yl)propanamide](/img/structure/B12173094.png)

![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12173106.png)

![Methyl 4-methyl-2-[(phenylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12173119.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12173120.png)
![N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine](/img/structure/B12173121.png)

![7-chloro-N-[2-(dimethylamino)ethyl]-4-hydroxyquinoline-3-carboxamide](/img/structure/B12173131.png)
![5-[(2-fluorobenzyl)oxy]-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B12173144.png)
![[(Adamantan-1-yl)methyl][(4-bromophenyl)methylidene]amine](/img/structure/B12173146.png)

